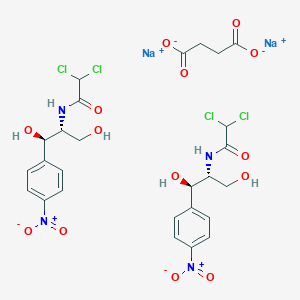
Chloramphenicole sodium succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloramphenicol sodium succinate is a broad-spectrum antibiotic used to treat severe bacterial infections. It is a prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body. This compound is particularly useful in treating infections where other antibiotics are ineffective or contraindicated .
準備方法
Synthetic Routes and Reaction Conditions
Chloramphenicol sodium succinate is synthesized by esterifying chloramphenicol with succinic anhydride in the presence of an organic amine catalyst. The reaction involves the formation of an ester bond between the hydroxyl group of chloramphenicol and the carboxyl group of succinic anhydride .
Industrial Production Methods
In industrial settings, the synthesis of chloramphenicol sodium succinate involves large-scale esterification reactions followed by purification processes to obtain a high-purity product. The product is then formulated into injectable solutions for medical use .
化学反応の分析
Types of Reactions
Chloramphenicol sodium succinate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of chloramphenicol sodium succinate results in the release of active chloramphenicol .
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are used to hydrolyze chloramphenicol sodium succinate into chloramphenicol.
Oxidation and Reduction: Various oxidizing and reducing agents can modify the functional groups in chloramphenicol, affecting its activity and stability.
Major Products
The primary product of hydrolysis is chloramphenicol, which retains its antibiotic properties. Other reactions may produce various metabolites, including glucuronides and sulfates .
科学的研究の応用
Chloramphenicol sodium succinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: Used to treat severe infections such as typhoid fever, meningitis, and rickettsial infections
作用機序
Chloramphenicol sodium succinate is hydrolyzed into chloramphenicol, which binds to the 50S subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, preventing the elongation of the peptide chain during protein synthesis. As a result, bacterial growth is halted .
類似化合物との比較
Similar Compounds
Thiamphenicol: A related compound with a similar spectrum of activity but is less toxic and not associated with aplastic anemia.
Florfenicol: Another derivative with improved safety profile and broader spectrum of activity.
Uniqueness
Chloramphenicol sodium succinate is unique due to its ability to be administered intravenously, providing higher blood concentrations of the active drug. This makes it particularly useful in treating severe infections where oral administration is not feasible .
特性
分子式 |
C26H28Cl4N4Na2O14 |
|---|---|
分子量 |
808.3 g/mol |
IUPAC名 |
disodium;butanedioate;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/2C11H12Cl2N2O5.C4H6O4.2Na/c2*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(6)1-2-4(7)8;;/h2*1-4,8-10,16-17H,5H2,(H,14,18);1-2H2,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/t2*8-,9-;;;/m11.../s1 |
InChIキー |
FMIVQHOBTFXMTG-BLRJFKRLSA-L |
異性体SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


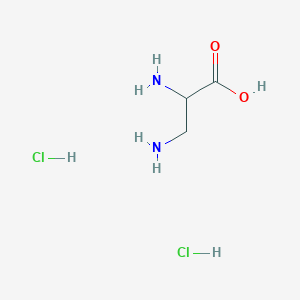
![2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13396692.png)
![4-Cyclopentene-1,3-dione, 2-(alpha-hydroxycinnamylidene)-4-methoxy-(8CI); (2Z)-2-[(2E)-1-Hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione](/img/structure/B13396696.png)
![1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone](/img/structure/B13396702.png)
![(R)-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13396706.png)
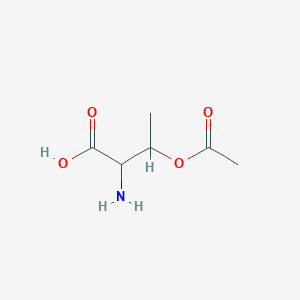
![3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;3-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-(4-piperidin-1-ylphenyl)prop-2-enamide](/img/structure/B13396713.png)

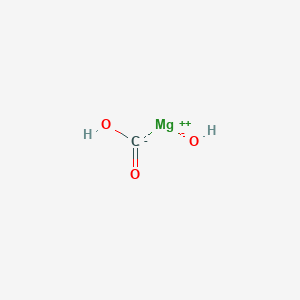
![5-[[[(3,5-Dimethoxyphenyl)methyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester](/img/structure/B13396729.png)
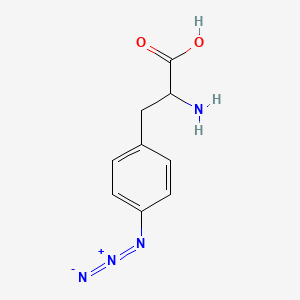
![Tert-butyl 6-bromo-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13396743.png)
![(3S)-3-[(2S)-6-amino-2-acetamidohexanamido]-3-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}propanoic acid](/img/structure/B13396758.png)
![benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13396768.png)
